![molecular formula C15H13N7S B5771243 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)
3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as BPTA, and it is a member of the triazole family of compounds.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood, but it is believed to inhibit the activity of specific enzymes and proteins involved in cell growth and inflammation. BPTA has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
BPTA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTA has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, BPTA has been found to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTA in lab experiments is its versatility. It can be used in a variety of assays and experiments to study its effects on different biological systems. Additionally, BPTA is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using BPTA is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BPTA. One area of interest is the development of BPTA derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of BPTA and its potential applications in the treatment of various diseases. Finally, BPTA could be studied for its potential applications in materials science, such as its use in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine involves the reaction of 2-mercaptobenzimidazole with 4-pyridinecarboxaldehyde in the presence of sodium hydride, followed by the addition of 5-aminotriazole. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
BPTA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. BPTA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, BPTA has been found to have antimicrobial properties and can be used to treat bacterial and fungal infections.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-pyridin-4-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7S/c16-22-14(10-5-7-17-8-6-10)20-21-15(22)23-9-13-18-11-3-1-2-4-12(11)19-13/h1-8H,9,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPPTDLPKRWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
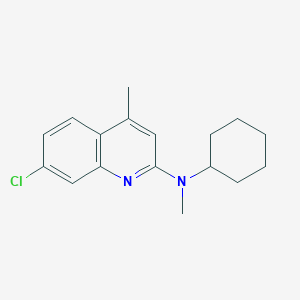
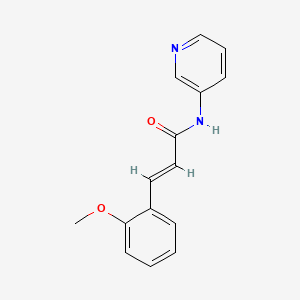

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)
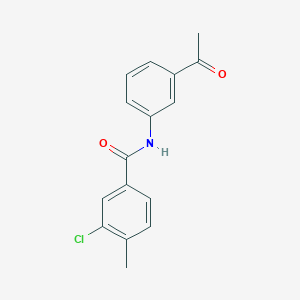

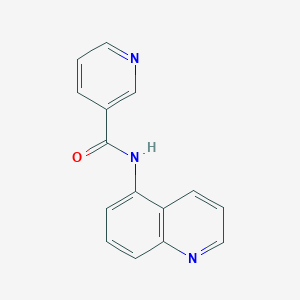
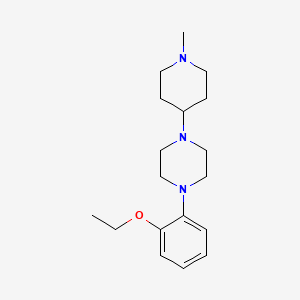
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)
